2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid
Overview
Description
2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts . The reaction conditions often require specific temperatures and solvents to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property can lead to interactions with intracellular targets, such as enzymes or receptors, thereby modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
- 2-Amino-5-(trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzoic acid
- 2-(Methylamino)-5-(trifluoromethyl)benzoic acid
Comparison: 2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid is unique due to the presence of both butyl and methyl groups attached to the amino moiety, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
IUPAC Name |
2-[butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c1-3-4-7-17(2)11-6-5-9(13(14,15)16)8-10(11)12(18)19/h5-6,8H,3-4,7H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJYLRNEOCFRBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(C=C(C=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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